molecular formula C21H15ClN4O3S B410306 3-chloro-4-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

3-chloro-4-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

Cat. No.: B410306
M. Wt: 438.9g/mol
InChI Key: LDIJLDCZFMDPHY-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide is a complex organic compound with a molecular formula of C21H15ClN4O3S. This compound is notable for its unique structure, which includes a benzamide core substituted with chloro, methoxy, and oxazolo-pyridinyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the chloro and methoxy substituents. The oxazolo-pyridinyl group is then attached through a series of coupling reactions.

    Step 1 Preparation of 3-chloro-4-methoxybenzaldehyde: - This can be achieved through the chlorination and methoxylation of benzaldehyde.

    Step 2 Formation of Benzamide Core: - The benzaldehyde derivative is then converted to the corresponding benzamide via an amide formation reaction.

    Step 3 Introduction of Oxazolo-pyridinyl Group: - This involves the coupling of the benzamide with an oxazolo-pyridinyl derivative using reagents such as palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: - The methoxy group can be oxidized to form corresponding quinones.

    Reduction: - The nitro groups, if present, can be reduced to amines.

    Substitution: - The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-4-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxybenzamide: Shares the benzamide core but lacks the oxazolo-pyridinyl group.

    4-methoxy-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide: Similar structure but without the chloro substituent.

Uniqueness

3-chloro-4-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide is unique due to the presence of both chloro and oxazolo-pyridinyl groups, which confer specific chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H15ClN4O3S

Molecular Weight

438.9g/mol

IUPAC Name

3-chloro-4-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H15ClN4O3S/c1-28-16-9-6-13(11-15(16)22)19(27)26-21(30)24-14-7-4-12(5-8-14)20-25-18-17(29-20)3-2-10-23-18/h2-11H,1H3,(H2,24,26,27,30)

InChI Key

LDIJLDCZFMDPHY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl

Origin of Product

United States

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